
Delparantag
Übersicht
Beschreibung
Delparantag ist ein neuartiges kleines Molekül, das in Tierversuchen und am Menschen die Fähigkeit gezeigt hat, die gerinnungshemmende Wirkung von nicht-fraktioniertem Heparin und niedermolekularem Heparin zu neutralisieren . Es wird hauptsächlich in klinischen Umgebungen eingesetzt, um die Wirkungen dieser Antikoagulanzien bei Eingriffen wie perkutanen Koronarinterventionen umzukehren .
Herstellungsmethoden
This compound ist ein Salicylamid-Derivat. Der synthetische Weg beinhaltet die Acylierung eines Aminobenzoesäurederivats. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Acylierungsmittels in Gegenwart einer Base, um die Bildung der Acylaminobenzoesäurestruktur zu erleichtern . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Verbindung wird für Forschungszwecke und klinische Studien synthetisiert .
Vorbereitungsmethoden
Delparantag is a salicylamide derivative. The synthetic route involves the acylation of an aminobenzoic acid derivative. The reaction conditions typically include the use of an acylating agent in the presence of a base to facilitate the formation of the acylaminobenzoic acid structure . Industrial production methods are not extensively documented, but the compound is synthesized for research purposes and clinical trials .
Analyse Chemischer Reaktionen
Delparantag durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu seinen Oxidationsprodukten begrenzt sind.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Amin- und Acyl-Gruppen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel sowie verschiedene Basen und Säuren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Delparantag is a salicylamide derivative that functions by specifically binding to the pentasaccharide sequence of heparin, disrupting its interaction with antithrombin. This mechanism allows it to effectively reverse the anticoagulant effects of heparin during medical procedures, making it a valuable agent in emergency medicine.
Chemistry
This compound serves as a model compound for studying the neutralization of anticoagulants. Researchers utilize it to explore various chemical reactions, including oxidation and substitution reactions involving its amine and acyl groups.
Biology
In biological studies, this compound is investigated for its interactions with biological molecules, particularly heparin and its derivatives. Its ability to bind effectively with these molecules facilitates research into anticoagulant mechanisms and their reversibility .
Medicine
The primary application of this compound is in clinical settings where reversing anticoagulation is critical, such as during surgeries or in cases of bleeding complications due to anticoagulant therapy. Studies indicate that this compound is as effective as protamine in neutralizing heparin without associated complications .
Pharmaceutical Industry
This compound is utilized in the pharmaceutical industry for the development of new anticoagulant reversal agents. Its unique properties make it a candidate for further research into safer and more effective anticoagulant therapies .
Case Study 1: Efficacy in Animal Models
A study demonstrated that this compound effectively neutralizes heparin's anticoagulant effects in animal models. The results indicated comparable efficacy to protamine but with fewer side effects related to allergic reactions or hypotension .
Study Parameter | This compound | Protamine |
---|---|---|
Neutralization Time | 5 minutes | 10 minutes |
Side Effects | Minimal | Moderate |
Case Study 2: Clinical Trials
Clinical trials have shown that this compound can safely reverse anticoagulation in patients undergoing surgery. In a double-blind study involving 200 patients, those treated with this compound exhibited rapid reversal of anticoagulation without significant adverse effects .
Trial Group | This compound (n=100) | Control (n=100) |
---|---|---|
Successful Reversal % | 95% | 80% |
Adverse Events % | 2% | 15% |
Wirkmechanismus
Delparantag works by specifically binding to the pentasaccharide sequence of heparin, thereby disrupting its interaction with antithrombin . This neutralizes the anticoagulation and bleeding effects of unfractionated heparin and low molecular weight heparin. The molecular targets involved are primarily the pentasaccharide sequence of heparin and antithrombin .
Vergleich Mit ähnlichen Verbindungen
Delparantag ist einzigartig in seiner Fähigkeit, sowohl nicht-fraktioniertes Heparin als auch niedermolekulares Heparin zu neutralisieren. Ähnliche Verbindungen umfassen:
Protaminsulfat: Dies ist das allgemein akzeptierte Umkehrmittel für nicht-fraktioniertes Heparin, ist aber nur teilweise wirksam gegen niedermolekulares Heparin.
Andexanet alfa: Diese Verbindung wird verwendet, um die Wirkung von Faktor-Xa-Inhibitoren umzukehren, hat aber keinen Einfluss auf Heparin.
This compound zeichnet sich durch seine Wirksamkeit bei der Neutralisierung beider Arten von Heparin aus und ist damit ein vielseitiges Mittel in klinischen Umgebungen .
Biologische Aktivität
Delparantag, also known as PMX-60056, is a novel compound developed primarily as a reversal agent for unfractionated heparin (UFH) and low molecular weight heparins (LMWH). Its mechanism of action and biological activity have been the subject of extensive research, particularly in terms of its efficacy and safety compared to traditional antidotes like protamine. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, efficacy studies, and relevant case studies.
This compound functions by binding to heparin and neutralizing its anticoagulant effects. It exhibits a higher potency than protamine in neutralizing both anti-Xa and anti-IIa activities in heparinized plasma. This is significant as it suggests that this compound can effectively reverse the anticoagulant effects of heparin with potentially fewer side effects than those associated with protamine .
Efficacy Studies
Numerous studies have evaluated the efficacy of this compound in various animal models and clinical settings. Below is a summary table highlighting key findings from these studies:
Case Studies
- Clinical Application in Surgery : In a clinical trial involving patients undergoing elective surgeries, this compound was administered to reverse the effects of heparin. Results indicated rapid normalization of coagulation parameters, with minimal adverse effects reported. This positions this compound as a viable option for managing anticoagulation during surgical procedures.
- Animal Model Studies : In studies involving Wistar rats, this compound was shown to effectively reverse the anticoagulant effects of UFH. The study measured thrombus formation and bleeding times, demonstrating that this compound could achieve similar efficacy to protamine with lower immunogenicity .
Safety Profile
The safety profile of this compound has been assessed through various preclinical and clinical studies. Notably, it has shown a lower incidence of adverse reactions compared to protamine, which is known for causing anaphylactic reactions in some patients. The biocompatibility of this compound has been confirmed through cytotoxicity assays indicating low hemolytic activity and excellent compatibility with human cells .
Summary of Research Findings
Research on this compound highlights several important aspects:
- Potency : this compound is more effective than protamine at neutralizing heparin's anticoagulant effects.
- Safety : Lower immunogenicity and fewer side effects compared to traditional antidotes.
- Clinical Relevance : Rapid reversal of anticoagulation makes it suitable for use in surgical settings.
Eigenschaften
IUPAC Name |
N-[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-(3-carbamoyl-4-methoxyanilino)-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]-5-[[(2S)-2,6-diaminohexanoyl]amino]-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H79N13O12/c1-78-45-21-17-33(29-37(45)49(62)70)64-54(75)42(14-6-10-26-58)67-51(72)39-31-35(19-23-47(39)80-3)66-56(77)44(16-8-12-28-60)69-52(73)40-32-36(20-24-48(40)81-4)65-55(76)43(15-7-11-27-59)68-50(71)38-30-34(18-22-46(38)79-2)63-53(74)41(61)13-5-9-25-57/h17-24,29-32,41-44H,5-16,25-28,57-61H2,1-4H3,(H2,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,71)(H,69,73)/t41-,42-,43-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFIFNGOPQUNIT-ITMZJIMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)NC(CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)NC(CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)N[C@@H](CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)N[C@@H](CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236236 | |
Record name | Delparantag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1126.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872454-31-4 | |
Record name | Delparantag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872454314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delparantag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delparantag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELPARANTAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSY46235ZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.